1.17 Log‑Unit Increase in Computed LogP over the Trimethoxy Analog Confers Enhanced Lipophilicity
3,4,5‑Triethoxybenzoylacetonitrile has a computed LogP of 2.98, compared with 1.81 for 3,4,5‑trimethoxybenzoylacetonitrile, representing a ΔLogP of +1.17 . This elevation is consistent with the larger hydrocarbon chain of the ethoxy groups and is expected to translate into superior passive membrane permeability in biological systems.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 2.98 |
| Comparator Or Baseline | 3,4,5‑Trimethoxybenzoylacetonitrile (CAS 50606‑35‑4): LogP = 1.81 |
| Quantified Difference | ΔLogP = +1.17 (65% increase on log scale) |
| Conditions | Vendor‑computed LogP values retrieved from authoritative chemical databases (ChemSrc); both compounds share identical core scaffold (benzoylacetonitrile) with only the alkoxy substituent differing. |
Why This Matters
Higher lipophilicity is a critical parameter for central nervous system penetration and for adjusting metabolic stability in lead optimization; researchers targeting intracellular or lipophilic binding sites should preferentially select the triethoxy building block over the trimethoxy analog.
